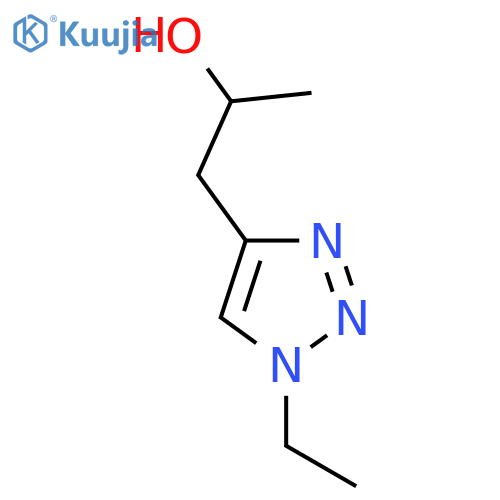

Cas no 2138267-56-6 (1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol)

1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

- 2138267-56-6

- EN300-718453

-

- インチ: 1S/C7H13N3O/c1-3-10-5-7(8-9-10)4-6(2)11/h5-6,11H,3-4H2,1-2H3

- InChIKey: XCTZVGGCLMYEED-UHFFFAOYSA-N

- ほほえんだ: OC(C)CC1=CN(CC)N=N1

計算された属性

- せいみつぶんしりょう: 155.105862047g/mol

- どういたいしつりょう: 155.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0

1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-718453-1.0g |

1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol |

2138267-56-6 | 1g |

$0.0 | 2023-06-06 |

1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-olに関する追加情報

Comprehensive Guide to 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS No. 2138267-56-6): Properties, Applications, and Market Insights

1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS No. 2138267-56-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound belongs to the class of triazole derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of both a triazole ring and a hydroxyl group in its structure makes it a valuable intermediate for synthesizing bioactive molecules.

The molecular formula of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is C7H13N3O, with a molecular weight of 155.20 g/mol. Its structure combines a 1,2,3-triazole core with an ethyl substituent and a propan-2-ol side chain, offering multiple sites for chemical modifications. Researchers often explore its potential in click chemistry applications, where the triazole moiety serves as a stable linker in bioconjugation and polymer synthesis. This aligns with the growing demand for efficient synthetic methodologies in modern chemistry.

One of the key reasons for the rising interest in CAS No. 2138267-56-6 is its relevance in medicinal chemistry. Triazole derivatives are frequently employed in the development of antiviral, antibacterial, and anticancer agents. For instance, the triazole ring’s ability to form hydrogen bonds and its metabolic stability make it a privileged scaffold in drug design. Recent studies have highlighted the role of similar compounds in targeting protein-protein interactions, a hot topic in drug discovery circles.

From a synthetic perspective, 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of click chemistry. This method is favored for its high yield, mild reaction conditions, and compatibility with diverse functional groups. The compound’s solubility in polar solvents like water, ethanol, and DMSO further enhances its utility in laboratory settings. Such properties are critical for researchers working on high-throughput screening or combinatorial chemistry.

Beyond pharmaceuticals, CAS No. 2138267-56-6 finds applications in material science. Its triazole component can act as a ligand in coordination chemistry, contributing to the development of metal-organic frameworks (MOFs) and catalysts. MOFs, in particular, have gained traction for their use in gas storage, separation technologies, and sensing devices. The compound’s adaptability underscores its potential in addressing challenges related to sustainable energy and environmental remediation.

The market for triazole-based compounds like 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is expanding, driven by advancements in personalized medicine and green chemistry. Industry reports indicate a steady rise in demand for high-purity intermediates, especially in regions with robust pharmaceutical and biotechnology sectors. Suppliers and manufacturers are increasingly focusing on scalable synthesis and cost-effective production to meet this demand.

For researchers and procurement specialists, understanding the stability and storage conditions of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is essential. The compound should be stored in a cool, dry place, away from light and moisture, to maintain its integrity. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to verify its purity and confirm structural identity.

In summary, 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS No. 2138267-56-6) is a multifaceted compound with broad applications in drug development, material science, and catalysis. Its compatibility with click chemistry and role in designing bioactive molecules make it a valuable asset for researchers. As the scientific community continues to explore innovative solutions for global challenges, compounds like this will remain at the forefront of cutting-edge research.

2138267-56-6 (1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol) 関連製品

- 1782209-06-6(1-Naphthalenecarboxylic acid, 8-bromo-6-hydroxy-, methyl ester)

- 1131594-60-9(3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)

- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)

- 1881331-31-2(1-(1-ethoxycyclobutyl)methanamine hydrochloride)

- 2229234-01-7(5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine)

- 689749-72-2(1-(3-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione)

- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)

- 338403-64-8(3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid)

- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)

- 2227907-84-6(rac-(1R,2S)-2-(methoxymethyl)cyclohexan-1-ol)